molecular formula C8H11N3O2 B13314737 (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid

Cat. No.: B13314737
M. Wt: 181.19 g/mol
InChI Key: HBGGYGBHSHKRPP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid is a chemical compound with a molecular formula of C8H11N3O2. This compound is notable for its unique structure, which includes an amino group and a pyrimidine ring. It is used in various scientific research fields due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyrimidine: Shares a similar pyrimidine structure but lacks the propanoic acid moiety.

    3-amino-2-methylpyridine: Contains an amino group and a methyl group but differs in the ring structure.

Uniqueness

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid is unique due to its specific combination of an amino group, a pyrimidine ring, and a propanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid

InChI

InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13)/t6-/m1/s1

InChI Key

HBGGYGBHSHKRPP-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC=CC(=N1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=NC=CC(=N1)C(CC(=O)O)N

Origin of Product

United States

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